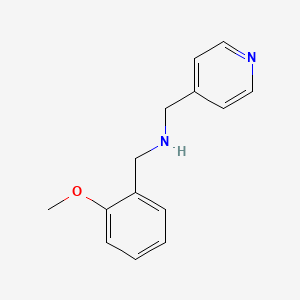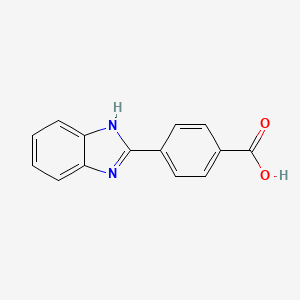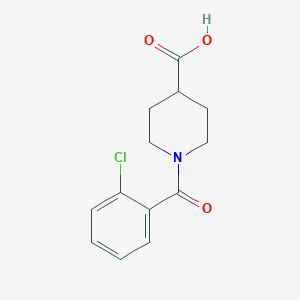![molecular formula C17H31ClN2O3Si B1584016 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride CAS No. 34937-00-3](/img/no-structure.png)
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride is a useful research compound. Its molecular formula is C17H31ClN2O3Si and its molecular weight is 375 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Hexahydropyrimidines
The reactions of 2-trichloromethylchromones with trimethylenediamine in ethanol at room temperature afford 2-(2-hydroxyaroylmethylene)hexahydropyrimidines. This study highlights the synthetic utility of diamine compounds in constructing heterocyclic structures, which could be related to the synthetic versatility of 1,2-Ethanediamine derivatives (Sosnovskikh & Kutsenko, 1999).
Formation of Stable Dications
A novel stable dication is synthesized by reacting N, N′-bis(2-aminophenyl)-1,2-ethanediamine with 2-pyridinecarboxaldehyde, demonstrating the compound's ability to form complex structures, potentially reflecting the reactivity of 1,2-Ethanediamine derivatives in forming complex ions (Keypour et al., 2009).
Catalytic and Material Applications
Imprinted Polysilsesquioxanes for Metal Ion Recognition
Imprinting techniques were used to synthesize organic−inorganic hybrid polymers with ionic recognition characteristics using 1,2-bis(triethoxysilyl)ethane (BTSE) monomers. This suggests the potential for using similar ethanediamine derivatives in creating materials with specific metal ion affinities, highlighting a route for the development of selective sorbents or sensors (Burleigh et al., 2001).
Environmental and Health Implications
Estrogenic Metabolites from Methoxychlor
Methoxychlor, known for its estrogenic contaminants, is metabolized in vivo into estrogenic products. This study underscores the importance of understanding the metabolic pathways and potential health effects of chlorinated hydrocarbon compounds, which may relate to the environmental and health implications of similar ethanediamine derivatives (Bulger et al., 1985).
Mechanism of Action
Target of Action
The compound “1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N’-[3-(trimethoxysilyl)propyl]-, monohydrochloride” contains an ethylenediamine group and a trimethoxysilyl group . These groups are often used in the synthesis of compounds for surface modification . Therefore, the primary target of this compound could be surfaces or interfaces where it can form bonds and modify the properties of the material.
Mode of Action
The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then form bonds with surfaces . The ethylenediamine group can also interact with other molecules or surfaces through its amine groups.
Result of Action
The result of the action of “1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N’-[3-(trimethoxysilyl)propyl]-, monohydrochloride” would likely be the modification of the properties of a surface or interface .
Action Environment
The action of this compound could be influenced by environmental factors such as pH, temperature, and the presence of water, as these could affect the hydrolysis of the trimethoxysilyl group .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride involves the reaction of 1,2-Ethanediamine with N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl] chloride in the presence of hydrochloric acid.", "Starting Materials": [ "1,2-Ethanediamine", "N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl] chloride", "Hydrochloric acid" ], "Reaction": [ "1. Add 1,2-Ethanediamine to a reaction flask.", "2. Slowly add N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl] chloride to the reaction flask while stirring.", "3. Add hydrochloric acid to the reaction flask and stir for several hours.", "4. Filter the resulting mixture and wash with water.", "5. Dry the product under vacuum to obtain 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride." ] } | |
CAS RN |
34937-00-3 |
Molecular Formula |
C17H31ClN2O3Si |
Molecular Weight |
375 g/mol |
IUPAC Name |
N'-[(2-ethenylphenyl)methyl]-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H30N2O3Si.ClH/c1-5-16-9-6-7-10-17(16)15-19-13-12-18-11-8-14-23(20-2,21-3)22-4;/h5-7,9-10,18-19H,1,8,11-15H2,2-4H3;1H |
InChI Key |
MYWJOHLSXLTXCV-UHFFFAOYSA-N |
SMILES |
CO[Si](CCCNCCNCC1=CC=CC=C1C=C)(OC)OC.Cl |
Canonical SMILES |
CO[Si](CCCNCCNCC1=CC=CC=C1C=C)(OC)OC.Cl |
Other CAS RN |
34937-00-3 64894-46-8 |
Pictograms |
Flammable; Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)
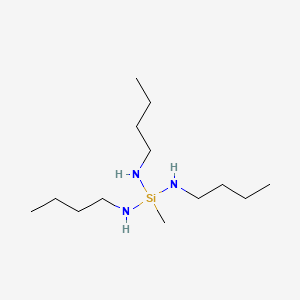
![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)
![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)


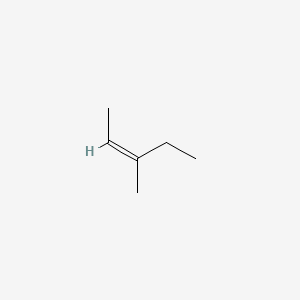
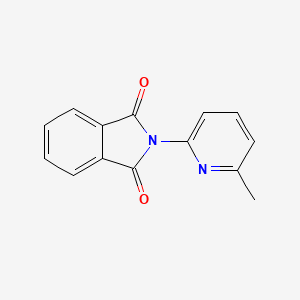
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
